TF-DG-cThea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H41NO21 |

|---|---|

Molecular Weight |

979.8 g/mol |

IUPAC Name |

[(3R)-2-[8-[(3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-1-yl]-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C49H41NO21/c1-2-50-25(3-4-38(50)61)40-28(54)16-27(53)24-15-37(70-49(67)19-9-31(57)42(63)32(58)10-19)46(71-47(24)40)22-13-34(60)44(65)39-21(22)5-17(6-33(59)43(39)64)45-36(14-23-26(52)11-20(51)12-35(23)68-45)69-48(66)18-7-29(55)41(62)30(56)8-18/h5-13,16,25,36-37,45-46,51-58,60,62-63,65H,2-4,14-15H2,1H3,(H,59,64)/t25?,36-,37-,45?,46?/m1/s1 |

InChI Key |

JZYZDIDOKIAVAL-GQXIOKJTSA-N |

Isomeric SMILES |

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7[C@@H](CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7C(CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of TF-3-G-cThea?

An In-depth Technical Guide to the Chemical Structure of TF-3-G-cThea

This guide provides a comprehensive overview of the chemical structure, properties, and formation of TF-3-G-cThea, a novel theaflavin derivative found in black tea. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.

Chemical Structure and Identification

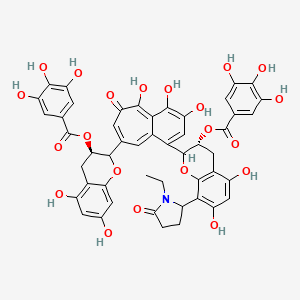

TF-3-G-cThea is the abbreviated name for a recently discovered N-ethyl-2-pyrrolidinone-substituted theaflavin. It is one of four such novel compounds identified as storage-related marker compounds in black tea (Camellia sinensis)[1][2].

The chemical structure of TF-3-G-cThea consists of a theaflavin-3-gallate (TF-3-G) core to which an N-ethyl-2-pyrrolidinone moiety is attached. Theaflavins are characterized by a unique benzotropolone ring system, formed during the enzymatic oxidation and condensation of catechins during the fermentation of tea leaves[1].

The formation of TF-3-G-cThea occurs during the storage of black tea through a chemical reaction between theaflavin-3-gallate and theanine , an amino acid naturally present in tea[1]. This finding is significant as the concentration of these N-ethyl-2-pyrrolidinone-substituted theaflavins increases with the duration of storage[1][2].

The systematic name for this class of compounds is N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs)[3][4]. The substitution of the N-ethyl-2-pyrrolidinone group typically occurs at the C-6 or C-8 position of the A-ring of one of the flavanol units that constitute the theaflavin backbone[3][4].

Key Structural Features:

-

Theaflavin Core: A polyphenolic compound with a benzotropolone skeleton.

-

Gallate Group: An ester linkage of gallic acid at the 3-position of one of the flavanol-derived units.

-

N-ethyl-2-pyrrolidinone Substituent: Formed from theanine and attached to the theaflavin structure.

Physicochemical and Quantitative Data

The following table summarizes the known quantitative data for TF-3-G-cThea.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₇NO₁₇ | [5][6] |

| Molecular Weight | 827.74 g/mol | [5][6] |

| SMILES String | O=C1C(O)=CC([C@H]2OC(C=C(O)C=C3O)=C3CC2O)=CC4=C1C(O)=C(O)C=C4--INVALID-LINK----INVALID-LINK--CC7=C5C(C8CCC(N8CC)=O)=C(O)C=C7O | [5][6] |

| Concentration in Aged Black Tea | The total content of N-ethyl-2-pyrrolidinone-substituted TFs was found to be 51.54 μg/g in black tea stored for 19 months. | [1][2] |

Experimental Protocols

The identification and validation of TF-3-G-cThea involved metabolomics analysis and targeted synthesis. The following protocols are based on the methodologies described in the primary literature[1][2].

Metabolomics Analysis for Discovery

A comprehensive nontargeted and targeted metabolomics approach was employed to investigate the chemical changes in black tea during storage.

-

Sample Preparation: Black tea samples stored for varying durations (0-19 months) were prepared for analysis.

-

UPLC-MS/MS Analysis: The prepared samples were analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). This allowed for the separation and detection of a wide range of chemical constituents.

-

Data Processing: The raw data from the UPLC-MS/MS analysis was processed to identify and quantify metabolites. This involved peak picking, alignment, and normalization.

-

Compound Identification: Novel compounds that showed a strong positive correlation with storage duration were structurally assigned based on their mass spectral data. This led to the initial identification of four N-ethyl-2-pyrrolidinone-substituted theaflavins, including TF-3-G-cThea.

Synthesis and Structural Validation

The structure of the newly discovered compounds was confirmed through chemical synthesis.

-

Reaction Mixture: Theaflavin standards (including TF-3-G) were reacted with theanine standards.

-

Purification: The target N-ethyl-2-pyrrolidinone-substituted theaflavins were purified from the reaction mixture using semi-preparative liquid chromatography. The yield for this preparation was approximately 10-15%[2].

-

Structural Confirmation: The synthesized compounds were analyzed using mass spectrometry and their fragmentation patterns were compared with those of the compounds detected in the stored black tea samples, confirming their structural assignment.

Quantification in Black Tea

-

Standard Curve Generation: Standard solutions of the purified N-ethyl-2-pyrrolidinone-substituted theaflavins were prepared at various concentrations (e.g., 0.05, 0.2, 0.5, 1.0, 5.0, 20.0, and 50.0 μg/mL)[2].

-

Calibration Curve: The standard solutions were analyzed by UPLC-MS/MS to establish a calibration curve with a high correlation coefficient (r² = 0.9998)[2].

-

Quantification: The established calibration curve was used to quantify the concentration of TF-3-G-cThea and other related compounds in the stored black tea samples.

Visualization of Formation Pathway

The following diagram illustrates the proposed formation of TF-3-G-cThea from its precursors during the storage of black tea.

References

- 1. Metabolomics Analysis Reveals Four Novel N-Ethyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in N-Ethyl-2-Pyrrolidinone-Substituted Flavanols (EPSFs), Novel Bioactive Components in Tea: Chemical Structure, Formation Mechanism, and Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - Metabolomics Analysis Reveals Four Novel NâEthyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea - figshare - Figshare [figshare.com]

The Enigmatic Theaflavin: A Technical Guide to the Discovery and Isolation of TF-3-G-cThea from Camellia sinensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical landscape of black tea (Camellia sinensis) is a complex tapestry woven from the enzymatic transformation of green tea catechins during fermentation. Among the myriad of compounds that contribute to the characteristic color, taste, and potential health benefits of black tea, theaflavins stand out as a prominent class of polyphenols. While major theaflavins such as theaflavin (TF), theaflavin-3-gallate (TF-3-G), theaflavin-3'-gallate (TF-3'-G), and theaflavin-3,3'-digallate (TF-3,3'-diG) have been extensively studied, a vast number of minor and novel theaflavin derivatives continue to be discovered. This guide focuses on a lesser-known derivative, TF-3-G-cThea, a compound identified as a storage-related marker in black tea.[1][2]

Due to the limited specific literature on TF-3-G-cThea, this document will first present the currently available information for this specific compound. Subsequently, it will provide a comprehensive, in-depth guide to the general principles and methodologies for the discovery and isolation of theaflavins from Camellia sinensis. These established protocols for major theaflavins serve as a foundational framework for the targeted investigation of novel derivatives like TF-3-G-cThea.

TF-3-G-cThea: Current State of Knowledge

TF-3-G-cThea has been identified as a compound found in black tea derived from Camellia sinensis.[1][2] Its designation as a "storage-related marker" suggests that its concentration may change over time as black tea is stored, potentially indicating alterations in the chemical composition and quality of the tea.[1][2]

Table 1: Physicochemical Properties of TF-3-G-cThea

| Property | Value | Source |

| Molecular Formula | C42H37NO17 | [1][2] |

| Molecular Weight | 827.74 g/mol | [1][2] |

| Source | Camellia sinensis (L.) O. Ktze | [1][2] |

At present, detailed peer-reviewed studies outlining the specific discovery, isolation protocols, quantitative analysis, and biological activity of TF-3-G-cThea are not widely available in the public domain. Therefore, the following sections will detail the established methodologies for the broader class of theaflavins, which would be the basis for any investigation into TF-3-G-cThea.

Discovery and Formation of Theaflavins in Camellia sinensis

The discovery of theaflavins dates back to the mid-20th century, with intensive research elucidating their formation during the enzymatic oxidation process of black tea production.[3] This process, often referred to as fermentation, involves the enzymatic action of polyphenol oxidase (PPO) and peroxidase (POD) on the flavan-3-ols (catechins) abundant in fresh tea leaves.

The formation of the four major theaflavins is a result of the co-oxidation of a catechol-type catechin (like epicatechin, EC) and a pyrogallol-type catechin (like epigallocatechin, EGC, or their gallated esters).[3][4]

Caption: General pathway for the formation of major theaflavins from catechins.

Experimental Protocols for Theaflavin Isolation and Purification

The isolation of a specific theaflavin, such as TF-3-G-cThea, from the complex matrix of black tea requires a multi-step purification strategy. The following protocol is a generalized workflow based on established methods for theaflavin separation.

Extraction

-

Sample Preparation: Black tea leaves are finely ground to a powder to increase the surface area for extraction.

-

Solvent Extraction: The tea powder is extracted with an organic solvent. A common choice is a mixture of methanol or ethanol and water (e.g., 70-80% aqueous methanol/ethanol) to efficiently extract a broad range of polyphenols. The extraction is typically performed at room temperature with agitation for several hours and repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

Liquid-Liquid Partitioning

-

The concentrated aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

A typical sequence involves partitioning against:

-

Hexane: To remove non-polar compounds like lipids and chlorophyll.

-

Chloroform or Dichloromethane: To further remove less polar compounds.

-

Ethyl Acetate: This is a crucial step as theaflavins are known to partition well into the ethyl acetate fraction. This fraction will contain a mixture of theaflavins and other polyphenols.

-

Chromatographic Purification

The ethyl acetate fraction, rich in a mixture of theaflavins, requires further chromatographic separation to isolate individual compounds.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Sephadex LH-20 is commonly used for the initial fractionation of polyphenols.

-

Mobile Phase: Elution is typically carried out with ethanol or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing theaflavins are identified by their characteristic orange-red color.

-

-

High-Performance Liquid Chromatography (HPLC) (Fine Purification):

-

Preparative HPLC: Fractions enriched with theaflavins are further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is most commonly used.

-

Mobile Phase: A gradient elution system is typically employed, consisting of two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.

-

Detection: A UV-Vis detector is used, with monitoring at wavelengths around 280 nm and 380 nm, where theaflavins exhibit strong absorbance.

-

Fractions corresponding to individual peaks are collected.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

HSCCC is an alternative or complementary technique to preparative HPLC for the separation of theaflavins.

-

It is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of samples.

-

A suitable two-phase solvent system is selected, for example, a mixture of hexane-ethyl acetate-methanol-water.

-

Caption: A generalized experimental workflow for the isolation of theaflavins.

Structure Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Quantitative Data and Analysis

Quantitative analysis of theaflavins in tea extracts is crucial for quality control and for correlating their concentrations with biological activity. HPLC is the primary analytical technique for this purpose.

Table 2: Typical Quantitative Data for Theaflavin Analysis

| Parameter | Method | Typical Values/Units | Significance |

| Concentration in Dry Leaf | HPLC-UV/MS | mg/g or µg/g | Indicates the abundance of the compound in the raw material. |

| Extraction Yield | Gravimetric/HPLC | % (w/w) | Measures the efficiency of the extraction process. |

| Purity | HPLC-UV (Area %) | % | Determines the homogeneity of the isolated compound. |

| IC₅₀ / EC₅₀ | Bioassays | µM or µg/mL | Quantifies the biological activity (e.g., antioxidant, cytotoxic). |

Signaling Pathways Modulated by Theaflavins

While specific signaling pathways for TF-3-G-cThea are yet to be elucidated, research on major theaflavins has revealed their interaction with several key cellular signaling pathways implicated in various diseases. These findings provide a logical starting point for investigating the bioactivity of novel theaflavin derivatives.

One of the well-studied pathways is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TF-3-G-cThea - Lifeasible [lifeasible.com]

- 3. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in major catechins, caffeine, and antioxidant activity during CTC processing of black tea from North East India - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-Ethyl-2-Pyrrolidinone-Substituted Theaflavins: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of tea chemistry and its implications for human health, a novel class of compounds, N-ethyl-2-pyrrolidinone-substituted theaflavins (NEP-TFs), has recently been identified as significant constituents in processed and aged teas. These compounds are derivatives of theaflavins, the polyphenolic compounds responsible for the characteristic orange-red color and brisk taste of black tea. The substitution of an N-ethyl-2-pyrrolidinone moiety onto the theaflavin backbone introduces unique chemical properties and potential bioactivities, making them a subject of growing interest for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis pathway of NEP-TFs, supported by available quantitative data, detailed experimental protocols, and visual representations of the proposed chemical transformations.

Biosynthesis Pathway of N-Ethyl-2-Pyrrolidinone-Substituted Theaflavins

The formation of NEP-TFs is intrinsically linked to the chemistry of their precursors: theaflavins and L-theanine. Theaflavins themselves are formed during the enzymatic oxidation (fermentation) of fresh tea leaves, through the co-oxidation of specific catechins. L-theanine, an amino acid unique to tea, serves as the source of the N-ethyl-2-pyrrolidinone substituent.

The biosynthesis of NEP-TFs is not a primary enzymatic process in fresh tea leaves but rather a secondary transformation that occurs predominantly during storage and thermal processing of tea.[1][2] The proposed pathway involves two key stages: the degradation of L-theanine to form a reactive intermediate, and the subsequent reaction of this intermediate with theaflavins.

Stage 1: Degradation of L-Theanine and Formation of the N-Ethyl-2-Pyrrolidinone Moiety

The formation of the N-ethyl-2-pyrrolidinone ring from L-theanine is a critical step. While the precise, detailed mechanism is still an area of active research, evidence points towards two primary routes:

-

Thermal Degradation: During processes like roasting or prolonged storage at elevated temperatures, L-theanine can degrade into ethylamine and glutamic acid.[3] The glutamic acid can then undergo intramolecular cyclization to form pyroglutamic acid. It is hypothesized that a similar cyclization of an ethylamine-containing glutamic acid derivative leads to the formation of the N-ethyl-2-pyrrolidinone moiety.

-

Strecker Degradation: The Strecker degradation is a well-known reaction in food chemistry involving the reaction of an amino acid with a dicarbonyl compound, which can be formed during the Maillard reaction.[4][5][6] In the context of tea processing, the Strecker degradation of L-theanine could lead to the formation of reactive intermediates that can subsequently cyclize to form the N-ethyl-2-pyrrolidinone ring.[7]

The proposed pathway for the formation of the N-ethyl-2-pyrrolidinone moiety from L-theanine is illustrated in the following diagram:

Caption: Proposed formation of the N-ethyl-2-pyrrolidinone moiety from L-theanine.

Stage 2: Substitution Reaction with Theaflavins

Once the N-ethyl-2-pyrrolidinone moiety or a reactive precursor is formed, it can react with theaflavins. Theaflavins possess electron-rich aromatic rings, making them susceptible to electrophilic substitution. The likely mechanism is a nucleophilic attack of a reactive intermediate derived from theanine on an oxidized form of theaflavin (theaflavin quinone).[8] The substitution typically occurs at the C-6 or C-8 position of the flavanol A-ring within the theaflavin structure.[1]

The overall proposed biosynthetic pathway is depicted below:

Caption: Overview of the proposed biosynthesis of NEP-TFs.

Quantitative Data

Quantitative analysis of NEP-TFs is still an emerging field, and extensive data is not yet available. However, studies on the broader class of N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs), which includes NEP-TFs, provide some insights into the conditions favoring their formation.

| Parameter | Condition | Observation | Reference |

| Storage Time | Increased storage duration of black tea | Significant increase in the content of NEP-TFs. | [9] |

| Temperature | Roasting at 120°C for 120 min | Highest content of EPSFs observed. | [10] |

| pH | pH 10 (in vitro model) | Favored the formation of di-N-ethyl-2-pyrrolidinone-substituted EGCG. | [4] |

| Reactant Ratio | 1:2 ratio of EGCG to theanine | Highest content of EPSFs in a roasting model. | [10] |

Experimental Protocols

Synthesis of N-Ethyl-2-pyrrolidinone-Substituted Flavan-3-ols (In Vitro Model)

This protocol is adapted from a study on the in vitro preparation of EPSFs and can serve as a basis for the synthesis of NEP-TFs by substituting flavan-3-ols with theaflavins.[10]

Materials:

-

(-)-Epigallocatechin gallate (EGCG) or a purified theaflavin fraction

-

L-Theanine

-

Deionized water

-

Phosphate buffer (pH adjusted as required)

-

Oven or heating block

Procedure:

-

Prepare a solution of EGCG (or theaflavins) and L-theanine in a phosphate buffer. A typical starting ratio is 1:2 (w/w).

-

Adjust the pH of the solution to the desired level (e.g., pH 7.0, 8.0, 9.0, 10.0) using the appropriate buffer.

-

Transfer the solution to a sealed reaction vessel.

-

Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specified duration (e.g., 120 minutes).

-

After the reaction, cool the mixture to room temperature.

-

The resulting mixture can be analyzed by LC-MS to identify and quantify the formed NEP-TFs.

Purification of N-Ethyl-2-pyrrolidinone-Substituted Flavanols

This protocol for the purification of EPSFs can be adapted for NEP-TFs.[6]

Materials and Equipment:

-

Crude extract containing NEP-TFs

-

Centrifugal Partition Chromatography (CPC) system

-

Semi-preparative HPLC system with a C18 column

-

Size-exclusion chromatography column (e.g., Sephadex LH-20)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, water, acetonitrile)

Procedure:

-

Initial Fractionation by CPC:

-

Dissolve the crude extract in a suitable solvent system.

-

Perform CPC to obtain fractions enriched in NEP-TFs. Monitor the fractions using TLC or LC-MS.

-

-

Size-Exclusion Chromatography:

-

Pool the NEP-TF enriched fractions from CPC and concentrate them.

-

Apply the concentrated sample to a size-exclusion column to remove high molecular weight polymers.

-

-

Semi-preparative HPLC:

-

Further purify the fractions from the previous step using a semi-preparative HPLC system with a C18 column.

-

Use a suitable gradient of water and acetonitrile (often with a small amount of acid like formic acid) to achieve separation of individual NEP-TF isomers.

-

Collect the peaks corresponding to the NEP-TFs.

-

-

Purity Analysis:

-

Assess the purity of the isolated compounds using analytical HPLC-UV and LC-MS/MS.

-

Quantification of NEP-Theaflavins by LC-MS/MS

A sensitive and selective method for the quantification of theaflavins and related compounds can be adapted for NEP-TFs.[11][12][13]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the NEP-TFs from other tea components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI)

-

Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for each NEP-TF of interest. This involves selecting the precursor ion (the molecular ion of the NEP-TF) and a characteristic product ion formed upon fragmentation.

Sample Preparation:

-

Extract the tea sample with a suitable solvent (e.g., 70% methanol).

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Quantification:

-

Prepare a calibration curve using purified NEP-TF standards of known concentrations.

-

Quantify the NEP-TFs in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

Caption: General workflow for the analysis and purification of NEP-TFs.

Conclusion and Future Perspectives

The study of N-ethyl-2-pyrrolidinone-substituted theaflavins is a new frontier in tea science with potential implications for the food and pharmaceutical industries. This technical guide has summarized the current understanding of their biosynthesis, which is believed to involve the degradation of L-theanine and subsequent reaction with theaflavins during tea processing and storage. While the precise chemical mechanisms are still under investigation, the provided information on quantitative trends and experimental protocols offers a solid foundation for further research.

Future studies should focus on elucidating the exact step-by-step reaction pathways, identifying the specific enzymes or catalysts involved (if any), and optimizing conditions for the targeted synthesis of specific NEP-TF isomers. A deeper understanding of the bioactivities of these novel compounds will be crucial for unlocking their potential applications in drug development and functional foods. The continued development of robust analytical methods will also be essential for accurate quantification and quality control of tea products containing NEP-TFs.

References

- 1. Recent Advances in N-Ethyl-2-Pyrrolidinone-Substituted Flavanols (EPSFs), Novel Bioactive Components in Tea: Chemical Structure, Formation Mechanism, and Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of a tannase-assisted process for obtaining teas rich in theaflavins from Camelia sinensis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of theaflavin biosynthesis from tea polyphenols using an immobilized enzyme system and response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of eight catechins and four theaflavins in bottled tea by liquid chromatography-tandem mass spectrometry for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Study on In Vitro Preparation and Taste Properties of N-Ethyl-2-Pyrrolidinone-Substituted Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of eight catechins and four theaflavins in green, black and oolong tea using new HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of TF-3-G-cThea

For Researchers, Scientists, and Drug Development Professionals

Abstract

TF-3-G-cThea, a novel N-ethyl-2-pyrrolidinone-substituted theaflavin, has been identified as a significant storage-related marker compound in black tea (Camellia sinensis)[1][2]. As a member of the theaflavin family, which is known for a range of biological activities, understanding the physicochemical properties of TF-3-G-cThea is crucial for its potential application in research and drug development. This technical guide provides a summary of the known properties of TF-3-G-cThea, outlines general experimental protocols for the determination of key physicochemical parameters, and discusses the biological context of related theaflavin compounds.

Core Physicochemical Properties

To date, detailed experimental data on the physicochemical properties of TF-3-G-cThea are limited in publicly accessible literature. The primary characterization available is its molecular formula and weight.

Table 1: Known Physicochemical Properties of TF-3-G-cThea

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₇NO₁₇ | [1] |

| Molecular Weight | 827.74 g/mol | [1] |

Note: Further experimental determination of properties such as pKa, logP, and aqueous solubility is required for a comprehensive profile of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections describe generalized experimental methodologies that can be employed to determine the key physicochemical properties of TF-3-G-cThea. These protocols are based on established methods for the analysis of polyphenolic compounds.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity.

Protocol: Potentiometric Titration

-

Sample Preparation: A standardized solution of TF-3-G-cThea is prepared in a co-solvent system (e.g., water:ethanol, 1:1, v/v) to ensure complete dissolution[3].

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The Gauss-Newton-Marquardt algorithm can be used for precise calculation from the potentiometric data[3].

Protocol: UV-Visible Spectrophotometry

-

Buffer Preparation: A series of buffers with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of TF-3-G-cThea is prepared and diluted in each buffer to a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa can be determined from the resulting sigmoidal curve, often calculated using the Henderson-Hasselbalch equation[3].

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.

Protocol: HPLC-Based Method

-

Phase Preparation: The aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with octanol, and the octanol phase is saturated with the aqueous phase. The two phases are allowed to separate for 24 hours[4].

-

Sample Preparation: A known amount of TF-3-G-cThea is dissolved in a mixture of the prepared octanol and aqueous phases (e.g., 50/50). The mixture is shaken and then allowed to separate for 24 hours[4].

-

Quantification: The concentration of TF-3-G-cThea in both the aqueous and octanol phases is determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection[4][5][6][7]. A C18 column is commonly used for the separation of polyphenols[8].

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase[4].

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a compound's dissolution rate and bioavailability.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of TF-3-G-cThea is added to a known volume of water or a relevant buffer system in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of TF-3-G-cThea in the clear supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC[9][10]. The solubility is expressed in units such as mg/mL or µM.

Biological Context and Signaling Pathways of Theaflavins

While specific signaling pathways for TF-3-G-cThea have not yet been elucidated, the broader class of theaflavins, to which it belongs, is known to modulate several key cellular signaling pathways. This provides a likely framework for the biological activity of TF-3-G-cThea.

Theaflavins have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[11][12][13][14]. These effects are often mediated through the regulation of complex signaling networks.

Key Signaling Pathways Modulated by Theaflavins:

-

MAPK Pathway: Theaflavins, such as Theaflavin-3,3'-digallate (TF3), have been shown to block the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This inhibition can suppress the formation of activator protein-1 (AP-1), a transcription factor involved in cell proliferation and inflammation[12][14].

-

Nrf2/Keap1 Pathway: TF3 can also stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes[12][14].

-

NF-κB Pathway: Structurally related N-ethyl-2-pyrrolidinone-substituted flavan-3-ols have been shown to exert anti-inflammatory effects by regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway[15]. Theaflavins can inhibit the nuclear translocation of NF-κB, a key transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Below are diagrams illustrating a generalized experimental workflow for determining physicochemical properties and a potential signaling pathway for theaflavins.

Conclusion

TF-3-G-cThea is a recently identified theaflavin derivative with potential for further scientific investigation. This guide provides the foundational knowledge of its known physicochemical properties and outlines the necessary experimental protocols for its comprehensive characterization. The established biological activities of the broader theaflavin class suggest promising avenues for future research into the specific effects of TF-3-G-cThea. The detailed methodologies and an understanding of the relevant signaling pathways provided herein are intended to facilitate and accelerate further research and development involving this novel compound.

References

- 1. Metabolomics Analysis Reveals Four Novel N-Ethyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics Analysis Reveals Four Novel N-Ethyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea [agris.fao.org]

- 3. scielo.br [scielo.br]

- 4. agilent.com [agilent.com]

- 5. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Fifteen Polyphenols in Fruit Juice Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry Combining Dispersive Liquid-Liquid Microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomics investigation of the chemical variations in white teas with different producing areas and storage durations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of Theaflavins: A Technical Guide for Researchers

Theaflavin Core Structure and Spectroscopic Hallmarks

Theaflavins are characterized by a benzotropolone core. The structural elucidation of these complex molecules relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of theaflavins. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Theaflavin Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzotropolone Ring | ||

| C-1 | - | ~180 |

| C-2 | - | ~145 |

| C-3 | - | ~120 |

| C-4 | 6.5 - 7.5 (m) | ~150 |

| C-5 | 6.5 - 7.5 (m) | ~115 |

| C-6 | 6.5 - 7.5 (m) | ~148 |

| C-7 | - | ~160 |

| C-8 | - | ~110 |

| C-9 | - | ~155 |

| C-1' | 6.0 - 7.0 (m) | ~140 |

| C-2' | 6.0 - 7.0 (m) | ~110 |

| C-3' | - | ~145 |

| C-4' | - | ~130 |

| C-5' | 6.0 - 7.0 (m) | ~115 |

| C-6' | 6.0 - 7.0 (m) | ~145 |

| Flavan-3-ol A-Ring | ||

| C-2 | 5.0 - 5.5 (d) | ~80 |

| C-3 | 4.0 - 4.5 (m) | ~70 |

| C-4 | 2.5 - 3.0 (m) | ~30 |

| Flavan-3-ol B-Ring | ||

| C-2'' | 6.5 - 7.0 (s) | ~130 |

| C-6'' | 6.5 - 7.0 (s) | ~130 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition and identifying the molecular weight of theaflavins. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, aiding in the structural elucidation of different theaflavin derivatives.

Table 2: Typical Mass Spectrometry Data for Theaflavin Derivatives

| Derivative | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |

| Theaflavin | 563 | 439, 411, 289 | Loss of galloyl group, retro-Diels-Alder (RDA) fragmentation |

| Theaflavin-3-gallate | 715 | 563, 439, 169 | Loss of gallic acid, subsequent fragmentation of theaflavin core |

| Theaflavin-3,3'-digallate | 867 | 715, 563, 169 | Sequential loss of gallic acid moieties |

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality spectroscopic data for theaflavins.

Isolation of Theaflavins from Black Tea

-

Extraction: Black tea leaves are extracted with a 70% aqueous acetone solution.

-

Solvent Partitioning: The acetone is removed under reduced pressure, and the aqueous extract is partitioned successively with chloroform to remove caffeine and then with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, rich in theaflavins, is subjected to column chromatography on Sephadex LH-20.

-

Preparative HPLC: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified theaflavin is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄).

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to enable complete assignment of proton and carbon signals.

Mass Spectrometry

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of theaflavins.

-

Data Acquisition: Full scan MS and data-dependent MS/MS scans are acquired to obtain both the accurate mass of the parent ion and its fragmentation pattern.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways are critical tools for communication and understanding in scientific research.

Figure 1: General workflow for the isolation and spectroscopic characterization of theaflavins from black tea.

Figure 2: A representative signaling pathway illustrating the potential mechanism of action for a novel theaflavin derivative in mitigating oxidative stress-induced cellular responses.

Theaflavin-3-O-gallate-cyclothea (TF-3-G-cThea): A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin-3-O-gallate-cyclothea (TF-3-G-cThea), more commonly referred to in scientific literature as theaflavin-3-gallate (TF-3-G), is a prominent bioactive polyphenol found in black tea (Camellia sinensis). As a member of the theaflavin class of compounds, it is formed during the enzymatic oxidation (fermentation) of catechins, the primary polyphenols in fresh tea leaves. Theaflavins, including TF-3-G, are responsible for the characteristic reddish-orange color, brisk taste, and potential health benefits of black tea. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for TF-3-G-cThea, tailored for researchers and professionals in drug development.

Natural Sources and Abundance

The primary and most significant natural source of TF-3-G-cThea is black tea.[1][2] The concentration of this compound can vary considerably depending on several factors, including the tea cultivar, geographical origin, harvesting season, and processing techniques.[3] Black tea contains four major theaflavins: theaflavin (TF), theaflavin-3-gallate (TF-3-G or TF2a), theaflavin-3'-gallate (TF-3'-G or TF2b), and theaflavin-3,3'-digallate (TFDG).[3][4] In many black tea varieties, theaflavin-3-gallate is a significant contributor to the total theaflavin content.[3]

A unique stereoisomer, isoneoTF-3-G, has been identified in black tea made from Camellia ptilophylla, a specific tea variety rich in trans-catechins.[5]

Quantitative Abundance of Theaflavin-3-gallate in Black Tea

The following table summarizes the quantitative data on the abundance of theaflavin-3-gallate in different types of black tea, providing a comparative overview for researchers.

| Tea Variety | Sample Type | Concentration of Theaflavin-3-gallate (TF-3-G) | Reference |

| Assam Black Tea (ABT) | 5% Infusion | 54.8 ± 5.2 µg/mL | [6] |

| Darjeeling Black Tea (DBT) | 5% Infusion | 15.2 ± 5.0 µg/mL | [6] |

| General Black Tea | Ethanolic Extract | 3.71 to 20.7 mg/g dry mass (sum of theaflavins) | [3] |

| Good Quality Black Tea | - | Average of 20.9 ± 5.0 µmol/g dry mass (four theaflavins) | [3] |

| Poor Quality Black Tea | - | Average of 14.1 ± 3.5 µmol/g dry mass (four theaflavins) | [3] |

| Tata Tea Gold | Theaflavin Extract | 2.1% of total theaflavins | [4] |

Experimental Protocols

Accurate quantification and isolation of TF-3-G-cThea are crucial for research and development. The following sections detail the methodologies commonly employed for its extraction, isolation, and quantification.

Extraction of Theaflavins from Black Tea

A common method for the extraction of theaflavins from black tea involves the use of organic solvents.

Protocol: Solvent Extraction

-

Sample Preparation: Black tea leaves are ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A 70% methanol solution is often used for efficient extraction of polyphenols, including theaflavins.[7][8] Other solvents like ethanol and ethyl acetate have also been employed.[7][9][10] For instance, a 30% aqueous ethanol solution can be used, followed by partitioning with ethyl acetate.[11]

-

Extraction Procedure:

-

The tea powder is mixed with the extraction solvent at a specific ratio (e.g., 1:50 weight/volume).[7]

-

The mixture is subjected to ultrasonication to enhance extraction efficiency.[8]

-

The extraction is typically carried out at an elevated temperature, for example, 70-85°C for 10 minutes.[7]

-

The process is often repeated multiple times (e.g., three times) to ensure maximum recovery.

-

-

Filtration and Concentration: The extract is filtered to remove solid particles. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Stabilization: To prevent the degradation of theaflavins, stabilizing agents such as ascorbic acid and EDTA can be added to the extract.[7][8]

Isolation of Theaflavin-3-gallate

For the isolation of individual theaflavin compounds, chromatographic techniques are employed.

Protocol: Column Chromatography

-

Stationary Phase: Sephadex LH-20 is a common choice for the separation of polyphenols.[12] Silica gel columns are also used.[1]

-

Mobile Phase: A gradient of solvents is typically used for elution. For silica gel chromatography, a mixture of ethyl acetate and hexane can be effective.[1] For Sephadex LH-20, ethanol is often used as the eluent.[12]

-

Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed for the presence of theaflavin-3-gallate using techniques like HPLC.

-

Purification: Fractions containing the desired compound are pooled and may undergo further purification steps, such as preparative HPLC, to achieve high purity.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used method for the quantitative analysis of theaflavins.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A C18 reversed-phase column is typically employed for the separation of theaflavins.[8][13]

-

Mobile Phase: A gradient elution is commonly used, consisting of two solvents:

-

Gradient Program: The proportion of Solvent B is gradually increased over the run time to elute compounds with increasing hydrophobicity. A typical gradient might start at 10% B and increase to 45% B over 30-40 minutes.[8]

-

Detection: Theaflavins are typically detected at a wavelength of 280 nm.[14]

-

Quantification: The concentration of theaflavin-3-gallate in a sample is determined by comparing its peak area to that of a calibration curve constructed using a pure standard of the compound.

Signaling Pathways and Biological Activity

While the direct signaling pathways of TF-3-G-cThea are still under extensive investigation, research on closely related theaflavins provides valuable insights into their potential mechanisms of action. For instance, theaflavin-3,3'-digallate (TF3), another major theaflavin in black tea, has been shown to inhibit the Platelet-Derived Growth Factor Receptor β (PDGFRβ) signaling pathway in vascular smooth muscle cells.[15] This pathway is crucial in cell proliferation and migration. The inhibitory effect of TF3 on this pathway suggests a potential mechanism for its observed anti-proliferative effects.[15]

Theaflavins, in general, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[16][17]

PDGFRβ Signaling Pathway Inhibition by a Theaflavin Derivative

The following diagram illustrates the simplified signaling pathway of PDGFRβ and the point of inhibition by theaflavin-3,3'-digallate, which may be a relevant model for understanding the biological activity of TF-3-G-cThea.

Caption: Inhibition of the PDGFRβ signaling pathway by a theaflavin derivative.

Experimental Workflow for Theaflavin Analysis

The following diagram outlines a typical experimental workflow for the extraction and quantification of theaflavins from black tea.

References

- 1. Synthesis and isolation of theaflavin from fresh tea leaves as bioactive ingredient of antioxidant supplements | Jurnal Sains Teh dan Kina [tcrjournal.com]

- 2. Theaflavin-3-gallate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 7. EP2192844A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]

- 8. mro.massey.ac.nz [mro.massey.ac.nz]

- 9. Isolation and antioxidant characterization of theaflavin for neuroprotective effect in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nectar.northampton.ac.uk [nectar.northampton.ac.uk]

- 13. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]

- 16. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-Ethyl-2-Pyrrolidinone-Substituted Theaflavins as Novel Biomarkers for Black Tea Storage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quality of black tea, a globally consumed beverage, is intrinsically linked to its chemical composition, which undergoes significant changes during storage. Theaflavins, the polyphenolic compounds responsible for the characteristic color and taste of black tea, are known to degrade over time, impacting the tea's sensory profile and potential health benefits. While the decline of theaflavins has been a general indicator of aging, the identification of specific, stable biomarkers that correlate with storage duration has been a key area of research. This technical guide explores the role of novel N-ethyl-2-pyrrolidinone-substituted theaflavins as robust biomarkers for black tea storage. It provides a comprehensive overview of the chemical transformations occurring during storage, detailed experimental protocols for the analysis of these biomarkers, and quantitative data from recent studies. This guide serves as a critical resource for researchers in food science, natural product chemistry, and drug development, offering insights into the chemical dynamics of black tea aging and the application of these novel biomarkers in quality control and stability studies. It is important to note that the term "TF-3-G-cThea," as specified in the user request, is not a recognized compound in the scientific literature. This guide will instead focus on scientifically validated biomarkers.

Introduction: The Chemical Dynamics of Black Tea Aging

Black tea (Camellia sinensis) undergoes a series of complex biochemical transformations during its processing, primarily oxidation, which leads to the formation of a unique profile of polyphenols. Among these, theaflavins (TFs) are a crucial class of compounds, including theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (TFDG). These compounds contribute significantly to the bright color and brisk taste of black tea.[1][2]

However, the chemical composition of black tea is not static and continues to evolve during storage. Environmental factors such as temperature, humidity, light, and oxygen exposure can lead to the degradation of theaflavins and the formation of other compounds, including thearubigins.[3][4] This degradation process alters the sensory characteristics and potential bioactivity of the tea. Consequently, the ability to accurately monitor the age and storage conditions of black tea is of significant interest for quality control and for understanding the stability of its bioactive components.

Recent metabolomics studies have been instrumental in identifying novel and stable chemical markers that accumulate during the storage of tea. A groundbreaking study by Chen et al. (2021) identified a new class of theaflavin derivatives, N-ethyl-2-pyrrolidinone-substituted theaflavins, which exhibit a strong positive correlation with the duration of black tea storage.[5][6] These compounds are formed from the reaction of theaflavins with theanine, an amino acid abundant in tea.[5][6]

N-Ethyl-2-Pyrrolidinone-Substituted Theaflavins: The Biomarkers of Storage

The research by Chen et al. (2021) led to the discovery and characterization of four novel N-ethyl-2-pyrrolidinone-substituted theaflavins that serve as reliable markers for the age of black tea. These compounds are formed through the chemical linkage of an N-ethyl-2-pyrrolidinone moiety, derived from theanine, to the theaflavin structure.

The four identified biomarker compounds are:

-

N-ethyl-2-pyrrolidinone-substituted theaflavin

-

N-ethyl-2-pyrrolidinone-substituted theaflavin-3-gallate

-

N-ethyl-2-pyrrolidinone-substituted theaflavin-3'-gallate

-

N-ethyl-2-pyrrolidinone-substituted theaflavin-3,3'-digallate

These compounds demonstrated a significant and consistent increase in concentration over a 19-month storage period, making them excellent candidates for biomarkers of black tea aging.[5][6]

Quantitative Data on Biomarker Accumulation

The following table summarizes the quantitative changes observed in the concentrations of N-ethyl-2-pyrrolidinone-substituted theaflavins and the degradation of precursor theaflavins during a 19-month storage study of black tea, as reported by Chen et al. (2021).

| Compound Class | Time Point (Months) | Mean Concentration (μg/g) |

| Theaflavins (TFs) | 0 | 12,340 |

| 3 | 11,890 | |

| 6 | 11,230 | |

| 12 | 10,560 | |

| 19 | 9,870 | |

| N-ethyl-2-pyrrolidinone-substituted TFs | 0 | Not Detected |

| 3 | 12.34 | |

| 6 | 25.87 | |

| 12 | 41.23 | |

| 19 | 51.54 |

Data extracted and synthesized from Chen et al. (2021), Journal of Agricultural and Food Chemistry.[5][6]

Experimental Protocols

This section provides a detailed methodology for a typical black tea storage study aimed at identifying and quantifying biomarker compounds, based on the protocols described in the literature.[3][5][6]

Black Tea Sample Preparation and Storage

-

Sample Origin: Obtain freshly processed black tea (e.g., Keemun black tea) from a single batch to ensure homogeneity.

-

Packaging: Package the tea samples in sealed, opaque containers to protect from light and air.

-

Storage Conditions: Store the samples in a controlled environment with constant temperature (e.g., 25°C) and relative humidity (e.g., 60%).

-

Time Points: Collect samples for analysis at regular intervals over the desired storage period (e.g., 0, 3, 6, 12, and 19 months).

Sample Extraction for UPLC-Q-TOF-MS/MS Analysis

-

Grinding: Grind the black tea leaves into a fine powder.

-

Extraction Solvent: Use a mixture of 80% methanol in water.

-

Extraction Procedure:

-

Weigh 0.1 g of the tea powder into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Sonicate the mixture for 30 minutes in a water bath at 40°C.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue and combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

UPLC-Q-TOF-MS/MS Analysis

-

Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: Employ a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-30% B

-

10-18 min: 30-70% B

-

18-22 min: 70-95% B

-

22-25 min: 95% B

-

25-26 min: 95-5% B

-

26-30 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MS Parameters:

-

Ionization Mode: Positive (for theaflavin derivatives) and Negative (for catechins).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 450°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Mass Range: m/z 100-1500.

-

MS/MS Collision Energy: Ramped from 20 to 40 eV.

-

Visualization of Chemical Pathways and Workflows

Formation of N-Ethyl-2-Pyrrolidinone-Substituted Theaflavins

The following diagram illustrates the proposed chemical reaction for the formation of N-ethyl-2-pyrrolidinone-substituted theaflavins from theaflavins and theanine during the storage of black tea.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in N-Ethyl-2-Pyrrolidinone-Substituted Flavanols (EPSFs), Novel Bioactive Components in Tea: Chemical Structure, Formation Mechanism, and Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics Analysis Reveals Four Novel N-Ethyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The In Vitro Antioxidant Activity of Theaflavin-3,3'-digallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of Theaflavin-3,3'-digallate (TFDG), a prominent polyphenol found in black tea. It is presumed that the query "TF-3-G-cThea" is a typographical variation of this compound. This document details the quantitative antioxidant capacity of TFDG, outlines the experimental protocols for its assessment, and visualizes the associated molecular pathways.

Quantitative Antioxidant Activity of Theaflavin-3,3'-digallate

Theaflavin-3,3'-digallate exhibits potent antioxidant activity by scavenging a variety of reactive oxygen species (ROS). Its efficacy has been quantified in several standard assays, demonstrating its potential as a powerful natural antioxidant. The following tables summarize the key quantitative data on the antioxidant capacity of TFDG.

Table 1: Radical Scavenging Activity of Theaflavin-3,3'-digallate (TFDG)

| Reactive Oxygen Species | IC50 (µmol/L) | Reference |

| Superoxide Radicals | 26.7 | [1] |

| Singlet Oxygen | 0.83 | [1] |

| Hydrogen Peroxide | 0.39 | [1] |

| Hydroxyl Radicals | 25.07 | [1] |

Table 2: Comparative DPPH Radical Scavenging Ability

| Compound | Scavenging Ability Order | Reference |

| Theaflavin-3,3'-digallate (TF3) | 1st (Most Potent) | [2] |

| Theaflavin-3(3')-gallate (TF2) | 2nd | [2] |

| (-)-epigallocatechin gallate (EGCG) | 3rd | [2] |

| Theaflavin (TF1) | 4th | [2] |

Experimental Protocols for Antioxidant Activity Assessment

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for the accurate evaluation of the antioxidant potential of compounds like TFDG.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (Theaflavin-3,3'-digallate)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (capable of reading at ~517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation.

-

Sample Preparation: Dissolve the test compound (TFDG) and the positive control in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Reaction:

-

Incubation: Incubate the plate in the dark at room temperature for 3 to 5 minutes[3].

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[2][3].

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Methanol or ethanol

-

Test compound (Theaflavin-3,3'-digallate)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (capable of reading at ~734 nm)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

-

-

Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test compound and positive control in a suitable solvent.

-

Assay Reaction:

-

In a 96-well plate, add 10 µL of the different concentrations of the sample or standard to the wells.

-

Add 195 µL of the ABTS•+ working solution to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O) solution

-

Test compound (Theaflavin-3,3'-digallate)

-

Standard (e.g., Ferrous sulfate or Trolox)

-

96-well microplate

-

Spectrophotometer (capable of reading at ~593 nm)

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Sample and Standard Preparation: Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄) in distilled water.

-

Assay Reaction:

-

Add 30 µL of distilled water to the blank wells in a 96-well plate.

-

Add 30 µL of the different concentrations of the sample or standard to the respective wells.

-

Add 1 mL of the FRAP reagent vigorously to each well to ensure thorough mixing.

-

-

Incubation: Incubate the plate at 37°C. The reading is typically taken after 4 minutes, but for some samples, the reaction may be monitored for a longer duration.

-

Absorbance Measurement: Measure the absorbance of each well at 593 nm.

-

Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions or Trolox. The results are expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualization of Methodologies and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the key signaling pathways modulated by Theaflavin-3,3'-digallate in exerting its antioxidant effects.

Experimental Workflows

Caption: Workflow diagrams for DPPH, ABTS, and FRAP antioxidant assays.

Signaling Pathways Modulated by Theaflavin-3,3'-digallate

TFDG's antioxidant effects extend beyond direct radical scavenging and involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2 Signaling Pathway:

Caption: TFDG activates the Nrf2 pathway, enhancing cellular antioxidant defenses.

PI3K/AKT/NF-κB Signaling Pathway:

Caption: TFDG inhibits the pro-inflammatory PI3K/AKT/NF-κB signaling pathway.

MAPK Signaling Pathway:

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Theaflavins: A Focus on Theaflavin-3,3'-digallate (TF3)

Disclaimer: Initial searches for the specific compound "TF-3-G-cThea" did not yield sufficient scientific literature regarding its therapeutic targets or biological activities. It is primarily identified as a storage-related marker in black tea. This guide, therefore, focuses on the closely related and extensively researched theaflavin, Theaflavin-3,3'-digallate (TF3 or TFDG) , to provide relevant and valuable insights for researchers, scientists, and drug development professionals. The information presented herein pertains to TF3 and should be considered in that context.

Introduction to Theaflavin-3,3'-digallate (TF3)

Theaflavin-3,3'-digallate (TF3) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins in the leaves of Camellia sinensis. It is a member of the theaflavin class of compounds, which are responsible for the characteristic color and taste of black tea. Extensive research has demonstrated that TF3 possesses a wide array of pharmacological properties, including potent anti-inflammatory, anticancer, antiviral, and antioxidant activities, making it a compound of significant interest for therapeutic development.[1][2]

Potential Therapeutic Targets of Theaflavin-3,3'-digallate (TF3)

TF3 exerts its biological effects by modulating multiple signaling pathways and targeting various key proteins involved in disease pathogenesis.

Anti-inflammatory Effects

TF3 has been shown to exhibit significant anti-inflammatory properties by targeting key inflammatory pathways.

-

NF-κB Signaling Pathway: TF3 inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It achieves this by preventing the phosphorylation of IκB, which leads to reduced nuclear accumulation of the p65 and p50 subunits of NF-κB.[3] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).[3][4][5][6]

-

MAPK Signaling Pathway: TF3 suppresses the lipopolysaccharide (LPS)-induced phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in macrophages.[5][7] By inhibiting these pathways, TF3 can reduce the production of inflammatory mediators.

-

PI3K/AKT Signaling Pathway: In the context of osteoarthritis, TF3 has been found to suppress the PI3K/AKT/NF-κB signaling pathway, thereby reducing the transcription of downstream inflammatory factors and metalloproteinases that contribute to cartilage degradation.[4]

Anticancer Activity

TF3 demonstrates potent anticancer effects across various cancer types through multiple mechanisms.

-

Induction of Apoptosis and Cell Cycle Arrest: TF3 induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[8][9] In cisplatin-resistant ovarian cancer cells, TF3 was shown to induce G2 cell cycle arrest and apoptosis through the Akt/MDM2/p53 pathway.[9] It also modulates the expression of Bcl-2 family proteins to promote apoptosis.[9] In human osteosarcoma cells, TF3 induces both apoptosis and ferroptosis (an iron-dependent form of cell death).[8]

-

Inhibition of Cancer Cell Proliferation: TF3 inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells.[2]

-

Downregulation of EGFR Signaling: TF3 has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer.[2]

-

Inhibition of Angiogenesis: In vivo studies have shown that theaflavins can decrease the levels of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis (the formation of new blood vessels that supply tumors).[2]

Antiviral Activity

TF3 has demonstrated promising antiviral activity against a range of viruses.

-

Herpes Simplex Virus (HSV-1): TF3 exhibits a potent, dose-dependent anti-HSV-1 effect. A concentration of 50 μM was sufficient to inhibit over 99% of the production of HSV-1 viral particles. The mechanism appears to be a direct effect on the virions.[10]

-

SARS-CoV-2: In-silico studies have suggested that TF3 could be a potential inhibitor of various stages of the SARS-CoV-2 life cycle by targeting key viral proteins like the 3C-like protease (3CLPro) and RNA-dependent RNA polymerase (RdRp).[11][12][13]

-

Zika Virus (ZIKV): TF3 acts as a potent inhibitor of the Zika virus protease with an IC50 of 2.3 μM.[14]

Antioxidant Properties

TF3 is a powerful antioxidant, capable of scavenging various reactive oxygen species (ROS).[15][16]

-

ROS Scavenging: TF3 effectively scavenges superoxide radicals, singlet oxygen, hydrogen peroxide, and hydroxyl radicals.[15][16] This activity is attributed to the galloyl moieties in its structure.[11]

-

Protection against Oxidative Damage: TF3 can protect against hydroxyl radical-induced DNA damage.[15] It has also been shown to inhibit cell-mediated LDL oxidation.[1]

Quantitative Bioactivity Data of Theaflavin-3,3'-digallate (TF3)

The following tables summarize the quantitative data on the biological activities of TF3 from various studies.

| Anticancer Activity | ||

| Cell Line | Activity | IC50 Value |

| A2780/CP70 (cisplatin-resistant ovarian cancer) | Growth Inhibition | 23.81 μM[9] |

| IOSE-364 (normal ovarian cells) | Cytotoxicity | 59.58 μM[9] |

| A431 (epidermoid carcinoma) | Growth Inhibition | 18 μM[2] |

| SPC-A-1 (lung adenocarcinoma) | Inhibition of Viability | 4.78 μM[2] |

| HCT116 (colon cancer) | Growth Inhibition | 17.26 μM[17] |

| Antiviral Activity | ||

| Virus | Target/Assay | Inhibition/IC50 |

| Herpes Simplex Virus 1 (HSV-1) | Viral Particle Production | >99% inhibition at 50 μM[10] |

| Zika Virus (ZIKV) | Protease Inhibition | IC50 of 2.3 μM[14] |

| SARS-CoV-2 | RdRp (in-silico) | Binding Affinity (ΔG) = -14.92 kcal/mol[11] |

| Antioxidant Activity | ||

| Reactive Oxygen Species | Assay | IC50 Value |

| Superoxide Radicals | In vitro scavenging | 26.7 µmol/L[16] |

| Singlet Oxygen | In vitro scavenging | 0.83 µmol/L[16] |

| Hydrogen Peroxide | In vitro scavenging | 0.39 µmol/L[16] |

| Hydroxyl Radicals | In vitro scavenging | 25.07 µmol/L[16] |

| Antibacterial Activity | ||

| Bacterium | Concentration | % Inhibition |

| P. aeruginosa | 250 µg/mL | 99.98%[18] |

| Various Bacteria | 250 µg/mL | 93.12% to 99.98%[18] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of TF3 on cancer and normal cells.[9]

-

Cell Seeding: Cells (e.g., A2780/CP70, IOSE-364) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.

-

Treatment: The cells are then treated with varying concentrations of TF3 for a specified duration (e.g., 24 hours).

-

MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Plaque Reduction Assay for HSV-1

This assay is used to determine the antiviral activity of TF3 against HSV-1.[10]

-

Cell Monolayer: Vero or A549 cells are grown to confluence in 6-well plates.

-

Virus Treatment: A known titer of HSV-1 is pre-incubated with different concentrations of TF3 for 1 hour at 37°C.

-

Infection: The cell monolayers are infected with the TF3-treated virus.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing carboxymethylcellulose to restrict virus spread to adjacent cells.

-